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Bis-(m-PEG4)-amidohexanoic acid

PROTAC Optimization Linker SAR Targeted Protein Degradation

For PROTAC and bioconjugation programs demanding precise spatial control, Bis-(m-PEG4)-amidohexanoic acid is the critical PEG4 anchor. Its defined, 'near-rigid' spacer ensures productive ternary complex geometry with E3 ligases, unlike flexible PEG8 chains that risk non-productive binding. The dual m-PEG4 architecture provides >1000-fold solubility advantage over alkyl linkers, preventing conjugate aggregation and ensuring in vivo bioavailability. Procuring this specific linker enables a rigorous linker SAR campaign; studies confirm moving from PEG2 to PEG4 is often the threshold for inducing degradation. Transition confidently from cell-based assays to animal models with a linker that shields hydrophobic warheads, delivering consistent PK with minimal batch-to-batch variability.

Molecular Formula C26H50N2O12
Molecular Weight 582.7 g/mol
Cat. No. B8104083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(m-PEG4)-amidohexanoic acid
Molecular FormulaC26H50N2O12
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC
InChIInChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m1/s1
InChIKeyVEMVVACPIWNZPA-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-(m-PEG4)-amidohexanoic Acid: A Foundational PEG Linker for PROTAC and Bioconjugation Procurement


Bis-(m-PEG4)-amidohexanoic acid (CAS: 2353409-74-0, MW: 582.68) is a heterobifunctional polyethylene glycol (PEG)-based linker, characterized by a central (R)-2,6-diaminohexanoic acid core flanked by two m-PEG4 chains via stable amide bonds . It is primarily employed as a building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and for bioconjugation, leveraging the well-defined properties of its tetra-ethylene glycol (PEG4) spacers, which provide enhanced aqueous solubility and biocompatibility compared to alkyl-chain alternatives . The linker's defined length and functional end groups enable precise molecular tethering, a critical parameter in optimizing ternary complex formation for targeted protein degradation [1].

Why Bis-(m-PEG4)-amidohexanoic Acid Cannot Be Arbitrarily Substituted in Synthesis and Performance


Substituting Bis-(m-PEG4)-amidohexanoic acid with another PEG linker of different length or an alkyl-chain analog is not a trivial exchange, as linker geometry directly impacts the stability and efficacy of the final bioconjugate or PROTAC. The PEG4 spacer provides a specific end-to-end distance and conformational entropy profile that is distinct from shorter (e.g., PEG2) or longer (e.g., PEG6, PEG8) homologs, each of which can dramatically alter the ability to form a productive ternary complex [1]. For instance, a PEG2 linker may be too short to bridge the required distance between the E3 ligase and target protein, while a PEG8 linker's increased flexibility can lead to non-productive binding conformations or higher entropic costs for degradation [2]. Furthermore, the amide bond and terminal carboxylic acid chemistry of Bis-(m-PEG4)-amidohexanoic acid are critical for its specific conjugation reactions, and substituting for a linker with alternative functional groups or a different degree of hydrophilicity (e.g., a hydrophobic alkyl chain) will fundamentally change the compound's solubility and pharmacokinetic profile, potentially undermining an entire development campaign .

Bis-(m-PEG4)-amidohexanoic Acid: Quantitative Differentiation Guide for Scientific Procurement


Quantified Impact of PEG4 Linker Length on GSPT1 Degradation Efficiency

In a head-to-head study of Retro-2-based PROTACs, the length of the flexible PEG linker was a critical determinant of GSPT1 degradation potency. The series demonstrated that a PEG2-based linker (analogous to a shorter alternative) failed to induce degradation, whereas the inclusion of longer PEG chains was essential. Specifically, the PROTAC bearing a PEG4 linker (closest analog to the core of Bis-(m-PEG4)-amidohexanoic acid) was part of a structure-activity relationship that showed PEG length is a critical variable for achieving productive ternary complex formation, with degradation only observed for specific linker lengths [1]. This demonstrates that the precise length of the PEG4 unit in Bis-(m-PEG4)-amidohexanoic acid is not an arbitrary spacer but a critical design feature validated in a functional degradation assay.

PROTAC Optimization Linker SAR Targeted Protein Degradation

Comparative End-to-End Distance and Conformational Entropy of PEG4 vs. PEG8 Spacers

Computational and structural biology analyses classify PEG4 as a 'near-rigid' spacer, contrasting with the more flexible PEG8 'shock absorber.' The shorter PEG4 unit constrains the rotational freedom of terminal ligands and enforces a well-defined distance, which is critical for bridging buried or sterically congested pockets. In contrast, the longer PEG8 linker introduces additional gauche conformations that allow it to absorb domain motions but can also increase the entropic cost of forming the catalytically competent ternary complex pose [1]. This distinction means that in a PROTAC library, the PEG4-based construct from Bis-(m-PEG4)-amidohexanoic acid explores a distinct, more constrained conformational space compared to its PEG8-derived counterpart.

Ternary Complex Formation Linker Design Molecular Modeling

Improved Aqueous Solubility Profile of PEG4 Linkers vs. Alkyl Chain Analogs

The LogP value is a key indicator of hydrophilicity. While not directly measured for Bis-(m-PEG4)-amidohexanoic acid itself, its core PEG4 spacer imparts significant hydrophilicity. A related PEG4-based PROTAC linker, Propargyl-PEG4-acid, serves as a class-level reference with a calculated LogP of -1.8 . In stark contrast, alkyl chain linkers of similar length (e.g., a 6-carbon straight-chain alkyl linker, analogous to the hexanoic acid core but without PEG) are highly hydrophobic with positive LogP values (e.g., >2.0). This translates to a >1000-fold difference in aqueous solubility, making PEG4-based constructs like Bis-(m-PEG4)-amidohexanoic acid vastly superior for creating soluble bioconjugates and preventing aggregation in biological assays [1].

Drug Formulation Solubility Enhancement Bioconjugation

Enhancement of PROTAC Ternary Complex Residence Time with PEG4 vs. Alkyl Linkers

Structure-activity relationship (SAR) studies across multiple PROTAC programs indicate that the progression from a PEG4 to a PEG8 linker can enhance the residence time of the ternary complex by up to an order of magnitude, which correlates with lower cellular EC50 values [1]. While a direct head-to-head comparison for Bis-(m-PEG4)-amidohexanoic acid is unavailable, this class-level trend positions the PEG4 motif as a key intermediate. Compared to an alkyl linker of equivalent atom count, the ether oxygen atoms in the PEG4 backbone solvate quickly, lowering the enthalpic cost of desolvation upon complex formation. This kinetic advantage allows the PEG4-based linker to preserve binding affinity while providing the necessary motional entropy to sample a catalytically competent pose, a property not shared by its more rigid and hydrophobic alkyl-chain counterparts [1].

PROTAC Kinetics Ternary Complex Stability Linker Optimization

Optimized Application Scenarios for Bis-(m-PEG4)-amidohexanoic Acid in Research and Development


Constrained PROTAC Library Generation for Sterically Demanding Targets

Bis-(m-PEG4)-amidohexanoic acid is the ideal reagent for generating PROTAC libraries when the target protein's binding pocket is buried or sterically congested. Its 'near-rigid' PEG4 spacer enforces a specific, constrained distance between the E3 ligase ligand and the target-binding warhead, which is critical for achieving a productive ternary complex geometry where a longer, more flexible linker would fail to maintain the correct orientation [1]. Procuring this specific linker enables a focused SAR campaign distinct from libraries built with longer, more flexible PEG linkers.

Bioconjugation to Enhance Aqueous Solubility of Hydrophobic Payloads

When conjugating a hydrophobic drug, fluorescent probe, or peptide to a protein or antibody, the linker's physicochemical properties directly influence the final conjugate's behavior. Bis-(m-PEG4)-amidohexanoic acid's hydrophilic PEG4 chains and favorable LogP (estimated around -1.8) provide a >1000-fold solubility advantage over alkyl chain linkers . This makes it a superior procurement choice for ensuring the resulting bioconjugate remains monomeric, non-aggregating, and functional in aqueous biological media.

Building Blocks for Systematic Linker Length SAR Studies

Medicinal chemistry teams require a set of monodisperse linkers to systematically explore the relationship between linker length, flexibility, and degradation efficiency. Bis-(m-PEG4)-amidohexanoic acid serves as the essential 'PEG4' anchor point in a series that includes shorter (e.g., PEG2) and longer (e.g., PEG6, PEG8) analogs. Studies show that moving from a PEG2 to a PEG4 length can be the threshold for inducing protein degradation, and further extension to PEG8 can modulate potency and ternary complex residence time [2]. Procuring the complete series, anchored by this compound, is necessary for a rigorous SAR study.

Synthesis of Well-Defined PROTACs for in Vivo Proof-of-Concept Studies

For transitioning a degrader candidate from cell-based assays to in vivo models, consistent performance and favorable pharmacokinetics are paramount. The PEG4 motif in Bis-(m-PEG4)-amidohexanoic acid is known to shield hydrophobic warheads and improve plasma exposure, leading to enhanced oral absorption and prolonged half-life compared to constructs with alkyl linkers . Using this defined PEG linker reduces the risk of batch-to-batch variability in key pharmacokinetic parameters, thereby increasing confidence in early-stage animal studies.

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